![molecular formula C11H14N2O B127650 3-(4-Methylphenyl)piperazin-2-one CAS No. 157977-91-8](/img/structure/B127650.png)
3-(4-Methylphenyl)piperazin-2-one
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Overview
Description
“3-(4-Methylphenyl)piperazin-2-one” is a chemical compound with the molecular formula C11H14N2O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for “3-(4-Methylphenyl)piperazin-2-one” was not found in the available literature.Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-Methylphenyl)piperazin-2-one” were not found, piperazine derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Methylphenyl)piperazin-2-one” is 190.24 g/mol. Other physical and chemical properties were not found in the available literature.Scientific Research Applications
Antifungal Applications
The piperazine derivatives have been synthesized as potential antifungal agents . They are designed to target fungal infections by disrupting the cell membrane or inhibiting critical enzymes within the fungal cells. The efficacy of these compounds can be evaluated against a range of fungal species to determine their spectrum of activity and potential as new antifungal drugs .
Antibacterial Activity
These compounds have shown promise in combating bacterial infections. They have been tested against both Gram-negative and Gram-positive bacteria, such as Escherichia coli and Staphylococcus aureus. The antibacterial activity is assessed at various concentrations to find the minimum inhibitory concentration (MIC) that effectively prevents bacterial growth .
Antitumor Properties
Piperazine derivatives, including 3-(4-Methylphenyl)piperazin-2-one , have been explored for their antitumor properties. They may work by inhibiting tumor cell proliferation or inducing apoptosis in cancer cells. Research in this area focuses on various cancer cell lines to assess the compound’s potential as a chemotherapeutic agent .
Pharmacokinetic Modulation
The incorporation of the piperazine ring into pharmaceuticals can positively modulate the pharmacokinetic properties of a drug substance. This includes improving the absorption, distribution, metabolism, and excretion (ADME) profiles of the drugs, which can lead to enhanced efficacy and reduced toxicity .
Neurodegenerative Disease Treatment
Piperazine derivatives are being investigated for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s. These compounds may offer neuroprotective effects or modulate neurotransmitter systems implicated in these diseases .
Psychoactive Substance Abuse Treatment
Some piperazine derivatives are known to have psychoactive properties and are used illegally for recreational purposes. However, research into 3-(4-Methylphenyl)piperazin-2-one could lead to the development of treatments for psychoactive substance abuse, providing a therapeutic pathway for addiction recovery .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the (4-methoxyphenyl)piperazine moiety, have been studied as inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
Similar compounds have been shown to inhibit ache and bche, thereby increasing acetylcholine levels . This suggests that 3-(4-Methylphenyl)piperazin-2-one might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.
Biochemical Pathways
Inhibition of AChE and BChE prevents the breakdown of acetylcholine, leading to an increase in its levels . This could affect various downstream effects related to cognitive function and neural signaling.
Result of Action
Based on the potential inhibition of ache and bche, it could lead to increased acetylcholine levels, potentially impacting cognitive function and neural signaling .
properties
IUPAC Name |
3-(4-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFUIHADWKAZNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)NCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440320 |
Source
|
Record name | 3-(4-methylphenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)piperazin-2-one | |
CAS RN |
157977-91-8 |
Source
|
Record name | 3-(4-methylphenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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